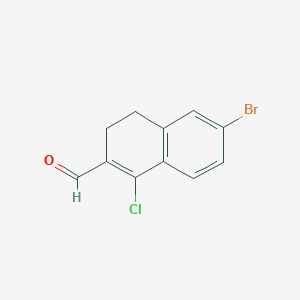
3-Fluoro-4-cyanophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-cyanophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. It is characterized by the presence of a fluorine atom, a cyano group, and an isothiocyanate group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-cyanophenyl Isothiocyanate can be achieved through several methods. One common approach involves the reaction of 3-Fluoro-4-cyanophenylamine with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds as follows:
3-Fluoro-4-cyanophenylamine+Thiophosgene→3-Fluoro-4-cyanophenyl Isothiocyanate+HCl
Another method involves the use of phenyl chlorothionoformate and 3-Fluoro-4-cyanophenylamine in the presence of a base such as sodium hydroxide. This reaction can be carried out in a one-pot process or a two-step approach, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-Fluoro-4-cyanophenylamine with carbon disulfide and a desulfurylation reagent such as cyanuric acid under aqueous conditions. This method is advantageous due to its low toxicity, safety, and high yield .
化学反応の分析
Types of Reactions
3-Fluoro-4-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition: Reaction with dienes to form heterocyclic compounds.
Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Cycloaddition: Common reagents include dienes and Lewis acids as catalysts. The reaction is often carried out under mild conditions.
Hydrolysis: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
科学的研究の応用
3-Fluoro-4-cyanophenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the production of liquid crystalline materials and other advanced materials.
作用機序
The mechanism of action of 3-Fluoro-4-cyanophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, leading to inhibition or activation of their functions. The molecular targets and pathways involved include:
Enzyme Inhibition: Covalent modification of active site residues in enzymes, leading to inhibition of enzymatic activity.
Protein Labeling: Covalent attachment to nucleophilic residues in proteins, allowing for their detection and study.
類似化合物との比較
3-Fluoro-4-cyanophenyl Isothiocyanate can be compared with other similar compounds, such as:
4-Fluorophenyl Isothiocyanate: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanophenyl Isothiocyanate: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Phenyl Isothiocyanate: Lacks both the fluorine and cyano groups, making it less reactive in certain applications.
The uniqueness of this compound lies in the presence of both the fluorine and cyano groups, which enhance its reactivity and make it suitable for a wide range of applications.
特性
分子式 |
C8H3FN2S |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
2-fluoro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
InChIキー |
LJSMIHVPEVGVFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=C=S)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
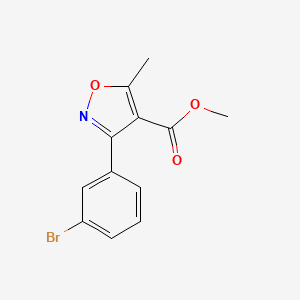
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
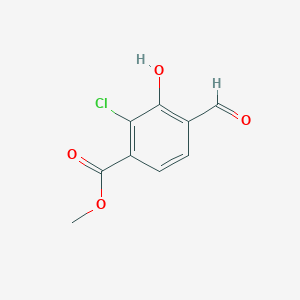
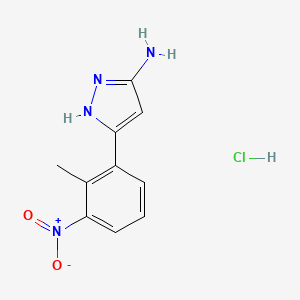
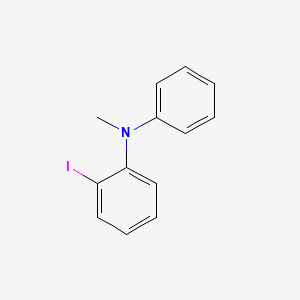
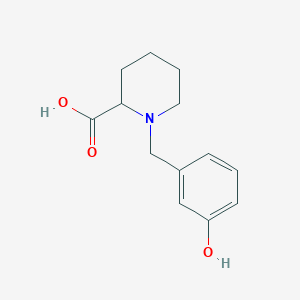
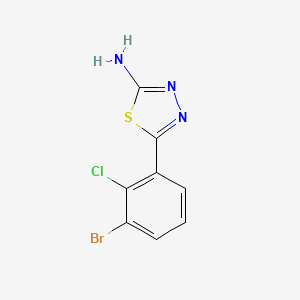

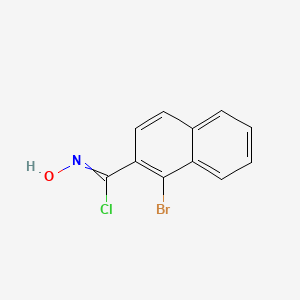
![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
